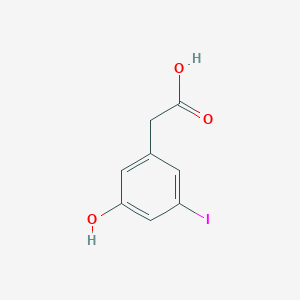

(3-Hydroxy-5-iodophenyl)acetic acid

Description

However, the majority of the evidence focuses on acetic acid-modified sludge-based biochar (ASBB) and its application in uranium (U(VI)) recovery from wastewater. ASBB is synthesized by treating sludge-derived biochar (SBB) with acetic acid, which enhances its porosity and introduces carboxyl (-COOH) functional groups. These modifications significantly improve its adsorption capacity and kinetics for U(VI), achieving a removal efficiency of 97.8% under optimal conditions (pH = 6.0, adsorbent dosage = 0.30 g/L, 5.0 min equilibrium time) .

Properties

CAS No. |

1393540-48-1 |

|---|---|

Molecular Formula |

C8H7IO3 |

Molecular Weight |

278.04 g/mol |

IUPAC Name |

2-(3-hydroxy-5-iodophenyl)acetic acid |

InChI |

InChI=1S/C8H7IO3/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,10H,3H2,(H,11,12) |

InChI Key |

IKUBIIBWVBODFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1O)I)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-5-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the hydrolysis of (3-iodophenyl)acetonitrile. In this method, (3-iodophenyl)acetonitrile is refluxed with a 1.0M aqueous sodium hydroxide solution for 4 hours. The resulting solution is then extracted with diethyl ether, and the aqueous phase is acidified with a 1.0M hydrochloric acid solution to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-5-iodophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The iodine atom can be reduced to a hydrogen atom.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of (3-iodophenyl)glyoxylic acid.

Reduction: Formation of (3-hydroxyphenyl)acetic acid.

Substitution: Formation of (3-azidophenyl)acetic acid or (3-cyanophenyl)acetic acid.

Scientific Research Applications

(3-Hydroxy-5-iodophenyl)acetic acid has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Hydroxy-5-iodophenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds and Adsorbents

The following analysis compares ASBB with other adsorbents and modified compounds used in uranium recovery, as detailed in the evidence:

Structural and Functional Group Comparisons

Key Findings :

- ASBB vs. SBB: Acetic acid modification increases the -COOH group content by 0.11 mmol/g, enhancing U(VI) binding via monodentate coordination with -COO⁻ .

- ASBB vs. Fe₃O₄-Modified Biochar : While Fe₃O₄ composites show higher adsorption capacity (225–237 mg/g), ASBB achieves faster equilibrium (5.0 min vs. 20–30 min for Fe₃O₄) .

- ASBB vs. Amidoxime Systems : Amidoxime-functionalized materials exhibit strong U(VI) affinity but require complex synthesis. ASBB offers a cost-effective alternative with comparable efficiency (~97.8% removal) .

Adsorption Performance Under Optimal Conditions

Mechanistic Insights :

- ASBB’s rapid adsorption is attributed to pore expansion and enhanced electrostatic interactions between U(VI) species (e.g., (UO₂)₃(OH)₅⁺) and -COO⁻ groups .

- Competing adsorbents like HNO₃-modified biochar rely on nitro groups (-NO₂), which are less effective at near-neutral pH compared to -COOH .

Thermodynamic and Kinetic Behavior

Critical Analysis of Limitations and Advantages

- ASBB Limitations : Lower adsorption capacity vs. Fe₃O₄ composites; sensitivity to alkaline conditions (removal drops to <50% at pH >7) .

- Advantages Over Similar Compounds: Cost-Effectiveness: Utilizes waste sludge, reducing synthesis costs . Eco-Friendly: Acetic acid is less corrosive than HNO₃ or HCl used in other modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.